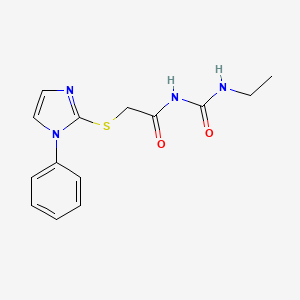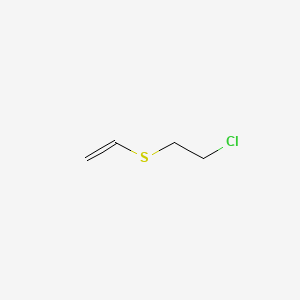
Ethene, ((2-chloroethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl vinyl sulfide is an organic compound with the molecular formula C4H7ClS. It is also known by its IUPAC name, Ethene, [(2-chloroethyl)thio]-. This compound is characterized by the presence of both a chloroethyl group and a vinyl group attached to a sulfur atom .
Preparation Methods
2-Chloroethyl vinyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloroethanol with thionyl chloride to form 2-chloroethyl chloride, which is then reacted with sodium sulfide to produce 2-chloroethyl sulfide. Finally, the 2-chloroethyl sulfide is reacted with acetylene to form 2-chloroethyl vinyl sulfide .
Chemical Reactions Analysis
2-Chloroethyl vinyl sulfide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioethers.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide or amine groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloroethyl vinyl sulfide has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a model compound for studying the interactions of sulfur-containing compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethyl vinyl sulfide involves its interaction with nucleophiles, leading to the formation of various products. The vinyl group allows for addition reactions, while the chloroethyl group can undergo substitution reactions. These interactions are facilitated by the sulfur atom, which acts as a nucleophilic center .
Comparison with Similar Compounds
2-Chloroethyl vinyl sulfide can be compared with other similar compounds, such as:
2-Chloroethyl phenyl sulfide: This compound has a phenyl group instead of a vinyl group, leading to different reactivity and applications.
2-Chloroethyl methyl sulfide: The presence of a methyl group instead of a vinyl group affects its chemical properties and uses.
The uniqueness of 2-Chloroethyl vinyl sulfide lies in its combination of a chloroethyl group and a vinyl group, which provides a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
81142-02-1 |
|---|---|
Molecular Formula |
C4H7ClS |
Molecular Weight |
122.62 g/mol |
IUPAC Name |
1-chloro-2-ethenylsulfanylethane |
InChI |
InChI=1S/C4H7ClS/c1-2-6-4-3-5/h2H,1,3-4H2 |
InChI Key |
KCCNHHACDJEDCX-UHFFFAOYSA-N |
Canonical SMILES |
C=CSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)

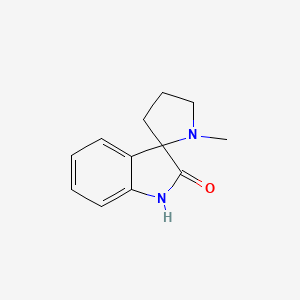
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
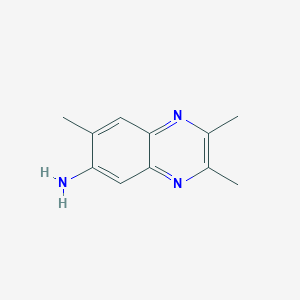

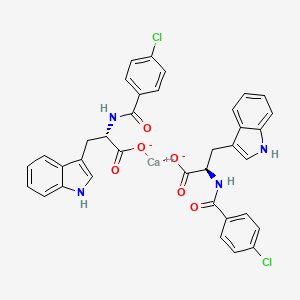
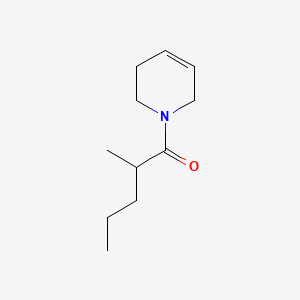
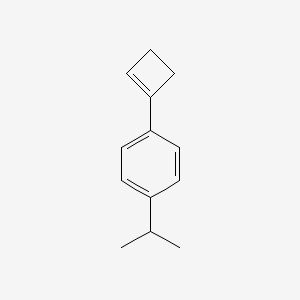
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)

